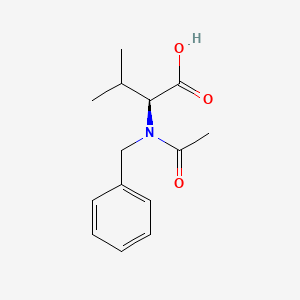
N-Acetyl-N-benzyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-benzyl-L-valine is an organic compound that belongs to the class of N-acyl-alpha amino acids. These compounds are characterized by the presence of an alpha amino acid with an acyl group attached to its terminal nitrogen atom. This compound is a derivative of L-valine, an essential amino acid, and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-benzyl-L-valine typically involves the protection of the amino group of L-valine followed by the introduction of the benzyl group. One common method is to start with L-valine and protect the amino group using a carbamate protecting group such as tert-butyl carbamate (Boc). The protected L-valine is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group. Finally, the Boc protecting group is removed under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-benzyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.
Applications De Recherche Scientifique
N-Acetyl-N-benzyl-L-valine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of N-Acetyl-N-benzyl-L-valine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The benzyl group enhances its hydrophobic interactions, which can influence its binding affinity and specificity. The acetyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-valine: Similar in structure but lacks the benzyl group.
N-Benzylvaline: Similar but does not have the acetyl group.
N-Acetyl-L-isoleucine: Another N-acyl-alpha amino acid with a different side chain.
Uniqueness
N-Acetyl-N-benzyl-L-valine is unique due to the presence of both the acetyl and benzyl groups, which confer distinct chemical and physical properties. The combination of these groups enhances its hydrophobicity and binding interactions, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
668988-47-4 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
(2S)-2-[acetyl(benzyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10(2)13(14(17)18)15(11(3)16)9-12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,17,18)/t13-/m0/s1 |
Clé InChI |
FATHCXOHDHQWDM-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)C |
SMILES canonique |
CC(C)C(C(=O)O)N(CC1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile](/img/structure/B12533320.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene](/img/structure/B12533328.png)
![Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-](/img/structure/B12533340.png)

![3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid](/img/structure/B12533351.png)

![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
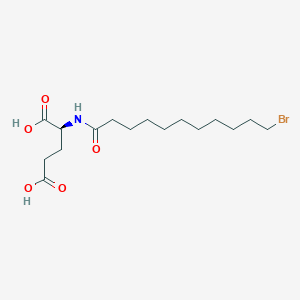
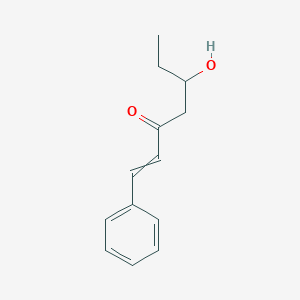
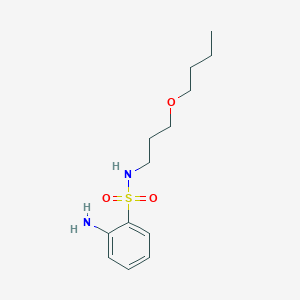
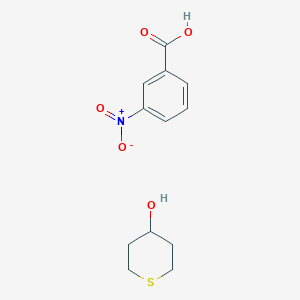
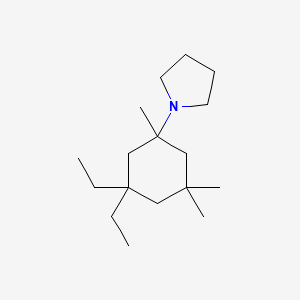
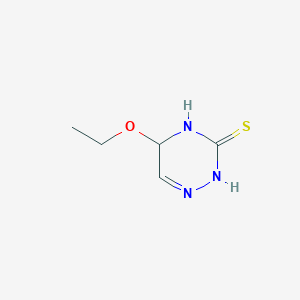
![4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine](/img/structure/B12533388.png)
